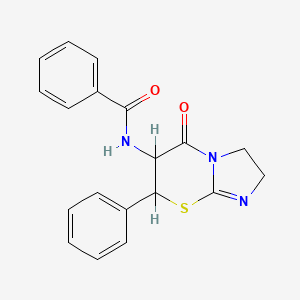
N-(5-Oxo-7-phenyl-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Oxo-7-phenyl-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines This compound is characterized by its unique structure, which includes an imidazo-thiazine ring system fused with a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Oxo-7-phenyl-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminothiophenol with α-haloketones can lead to the formation of the imidazo-thiazine ring system. This intermediate can then be further reacted with benzoyl chloride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .
Chemical Reactions Analysis
Types of Reactions
N-(5-Oxo-7-phenyl-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or halogen substituents .
Scientific Research Applications
N-(5-Oxo-7-phenyl-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial and anticancer agent.
Materials Science: The compound’s properties make it suitable for use in the development of new materials, such as polymers and coatings.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-(5-Oxo-7-phenyl-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity . The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]thiazines: These compounds share a similar core structure but may have different substituents, leading to variations in their properties and applications.
Uniqueness
N-(5-Oxo-7-phenyl-2,3,6,7-tetrahydroimidazo(2,1-b)(1,3)thiazin-6-yl)benzamide is unique due to its specific combination of an imidazo-thiazine ring system and a benzamide moiety. This unique structure imparts distinct properties and reactivity, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
137918-86-6 |
|---|---|
Molecular Formula |
C19H17N3O2S |
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-(5-oxo-7-phenyl-2,3,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-6-yl)benzamide |
InChI |
InChI=1S/C19H17N3O2S/c23-17(14-9-5-2-6-10-14)21-15-16(13-7-3-1-4-8-13)25-19-20-11-12-22(19)18(15)24/h1-10,15-16H,11-12H2,(H,21,23) |
InChI Key |
UAUGETCUPRWMEU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=O)C(C(SC2=N1)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[Methyl(phenyl)amino]-3-phenyl-2,3-dihydro-1,2,3,4-thiatriazol-2-ium iodide](/img/structure/B14284224.png)
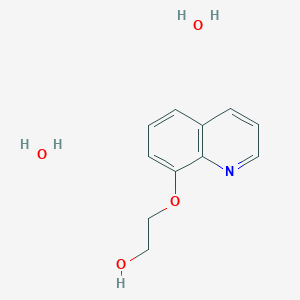
![2-({2-[(Undec-10-enoyl)oxy]propanoyl}oxy)propanoic acid](/img/structure/B14284239.png)

![L-Alanine, N-methyl-N-[(methyldithio)acetyl]-](/img/structure/B14284248.png)
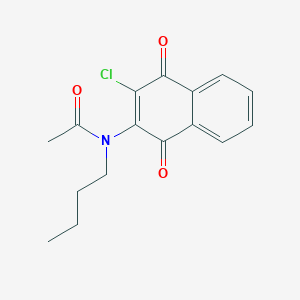


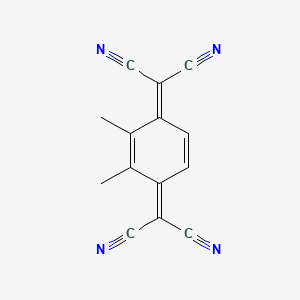

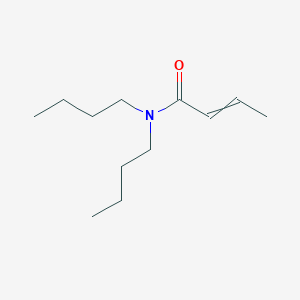
![1,1'-[Sulfanediylbis(methylene)]bis(2-ethenylbenzene)](/img/structure/B14284280.png)


